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Compound of Interest

Compound Name: FGFR-IN-13

Cat. No.: B12367332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "FGFR-IN-13" did not yield a well-characterized inhibitor. Therefore,

these application notes feature Infigratinib (also known as BGJ398), a potent and selective

pan-FGFR inhibitor, as a representative compound for designing and executing experiments

targeting the FGFR signaling pathway.

Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that,

when aberrantly activated through mutations, amplifications, or fusions, can drive the growth

and proliferation of various cancers. Infigratinib is a small molecule inhibitor that selectively

targets FGFR1, FGFR2, and FGFR3, making it a critical tool for investigating FGFR-driven

malignancies and developing targeted therapies. These application notes provide detailed

protocols for in vitro and in vivo studies using Infigratinib to assess its anti-tumor activity and

elucidate its mechanism of action.

Quantitative Data Summary
The following tables summarize the inhibitory activity of Infigratinib against FGFR isoforms and

various cancer cell lines. This data is crucial for selecting appropriate model systems and

designing experiments with relevant dose concentrations.

Table 1: Infigratinib Inhibitory Activity against FGFR Isoforms
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Target Assay Type IC50 (nM) Reference(s)

FGFR1 Cell-Free Assay 0.9 [1][2]

FGFR2 Cell-Free Assay 1.4 [1][2]

FGFR3 Cell-Free Assay 1.0 [1][2]

FGFR4 Cell-Free Assay 60 [2]

VEGFR2 Cell-Free Assay 180 [1]

Table 2: Infigratinib IC50 Values in Cancer Cell Lines

Cell Line Cancer Type
FGFR
Alteration

IC50 (nM) Reference(s)

RT112 Bladder Cancer
FGFR3

Overexpression
5 [1]

RT4 Bladder Cancer
FGFR3

Overexpression
30 [1]

SW780 Bladder Cancer
FGFR3

Overexpression
32 [1]

JMSU1 Bladder Cancer
FGFR3

Overexpression
15 [1]

AN3-CA
Endometrial

Cancer
FGFR2 Mutation 39 [2]

Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition

by Infigratinib. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and

autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK and

PI3K-AKT pathways, which are critical for cell proliferation and survival. Infigratinib inhibits this

initial phosphorylation step.
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FGFR signaling pathway and inhibition by Infigratinib.
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Experimental Workflow: In Vitro Analysis
The following diagram outlines a typical workflow for assessing the in vitro efficacy of

Infigratinib.
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General experimental workflow for in vitro studies.

Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol determines the concentration of Infigratinib that inhibits cell growth by 50%

(IC50).

Materials:

Cancer cell lines with known FGFR alterations

Complete culture medium

96-well plates

Infigratinib (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
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DMSO (for MTT assay)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of Infigratinib in complete culture medium.

Remove the medium from the wells and add 100 µL of the medium containing different

concentrations of the inhibitor. Include a vehicle control (medium with DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

MTT/MTS Addition:

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C.

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

Absorbance Measurement:

For MTT: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve

the formazan crystals. Measure the absorbance at 570 nm.

For MTS: Measure the absorbance at 490 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC50 value.

Western Blot Analysis of FGFR Signaling
This protocol is used to assess the effect of Infigratinib on the phosphorylation of FGFR and its

downstream signaling proteins.

Materials:
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Cancer cell lines

6-well plates

Infigratinib

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (5% BSA in TBST)

Primary antibodies:

Phospho-FGFR (Tyr653/654)

Total FGFR

Phospho-ERK1/2 (Thr202/Tyr204)

Total ERK1/2

Phospho-AKT (Ser473)

Total AKT

GAPDH or β-actin (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with

various concentrations of Infigratinib for 2-6 hours.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C,

followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Experimental Workflow: In Vivo Analysis
The following diagram illustrates the workflow for evaluating the in vivo anti-tumor efficacy of

Infigratinib using xenograft models.
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General experimental workflow for in vivo xenograft studies.

In Vivo Tumor Xenograft Model
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This protocol describes a general procedure for assessing the anti-tumor activity of Infigratinib

in a mouse xenograft model. Infigratinib has shown anti-tumor activity in mouse and rat

xenograft models of human tumors with activating FGFR2 or FGFR3 alterations.[3][4]

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line with a known FGFR alteration

Matrigel (optional)

Infigratinib formulation for oral administration

Vehicle control

Calipers

Animal balance

Procedure:

Cell Preparation and Implantation: Resuspend tumor cells in a mixture of sterile PBS and

Matrigel (optional) and inject subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

every 2-3 days. The formula for tumor volume is (Length x Width²) / 2.

Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the

mice into treatment and control groups.

Drug Administration: Administer Infigratinib orally (e.g., by gavage) at a predetermined dose

and schedule (e.g., daily). The control group receives the vehicle.

Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days to

assess efficacy and toxicity.
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Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time

point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for

further analysis, such as western blotting or immunohistochemistry, to confirm target

engagement and downstream signaling inhibition.

These protocols provide a foundational framework for the preclinical evaluation of Infigratinib.

Researchers should optimize these protocols based on the specific cell lines and animal

models used in their studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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